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molecular formula C8H8O2 B8329013 2-((Prop-2-yn-1-yloxy)methyl)furan

2-((Prop-2-yn-1-yloxy)methyl)furan

Cat. No. B8329013
M. Wt: 136.15 g/mol
InChI Key: PACIZDGHLNLSOU-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

To a suspension of sodium hydride (1.570 g, 39.2 mmol) in DMF (46 ml) stirred under argon at 0° C. was dropped a solution of 2-furanylmethanol (3.5 g, 35.7 mmol) in DMF (4 ml) in 20 minutes. The reaction mixture was stirred at 0° C. for 15 minutes. 3-bromo-1-propyne (4.24 g, 35.7 mmol) 80% in toluene was dropped in 10 minutes at 0° C., then the mixture was left stirring at room temperature overnight. Water was added and then the mixture was extracted with ethyl ether 3 times. The organic phase was dried over sodium sulphate and concentrated under vacuum. The residue was purified by flash chromatography on silica (Biotage SP1 instrument), eluting with a gradient cyclohexane/ethyl acetate 95/5 to 85/15. Evaporation afforded the title compound (1.63 g).
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
4.24 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][OH:9].Br[CH2:11][C:12]#[CH:13].O>CN(C=O)C.C1(C)C=CC=CC=1>[CH2:13]([O:9][CH2:8][C:4]1[O:3][CH:7]=[CH:6][CH:5]=1)[C:12]#[CH:11] |f:0.1|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
46 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
O1C(=CC=C1)CO
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
4.24 g
Type
reactant
Smiles
BrCC#C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred under argon at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
the mixture was left
STIRRING
Type
STIRRING
Details
stirring at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl ether 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica (Biotage SP1 instrument)
WASH
Type
WASH
Details
eluting with a gradient cyclohexane/ethyl acetate 95/5 to 85/15
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OCC=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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